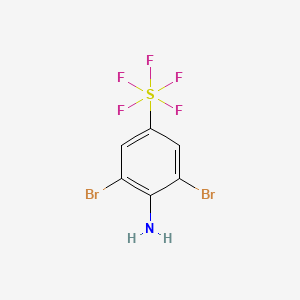
octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers (OHI-7-HCl) is a compound that has been studied for its potential applications in a variety of scientific research fields. OHI-7-HCl is a chiral compound, meaning it has two non-superimposable mirror-image forms, and the mixture of diastereomers contains both forms. OHI-7-HCl has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
Octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has been studied for its potential applications in a variety of scientific research fields. In pharmaceuticals, octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has been studied as a potential drug candidate for the treatment of certain types of cancer. In biochemistry, octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has been studied for its potential use as a chiral selector in enantioselective chromatography. In addition, octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has been studied for its potential use in the synthesis of other compounds, such as amino acids and peptides.
Wirkmechanismus
The mechanism of action of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers is not yet fully understood. However, it is believed that octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers acts as a chiral selector in enantioselective chromatography, allowing for the separation of two enantiomers from a mixture. In addition, octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has been shown to interact with certain proteins, including the protein kinase C-alpha, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has been studied for its potential biochemical and physiological effects. In vitro studies have shown that octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has the potential to inhibit the growth of certain types of cancer cells, as well as to induce apoptosis in these cells. In addition, octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers in laboratory experiments has several advantages, including its low toxicity and its ability to selectively interact with certain proteins. However, there are also some limitations to the use of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers in laboratory experiments. For example, octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers is a chiral compound, and the mixture of diastereomers contains both forms. This can make it difficult to accurately measure the concentrations of each form in a given sample. In addition, the synthesis of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers can be difficult, as it requires the use of a catalyst and the reaction must be carried out under mild conditions.
Zukünftige Richtungen
There are a number of potential future directions for the study of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers. For example, further research could be conducted to better understand the mechanism of action of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers and its potential applications in pharmaceuticals and biochemistry. In addition, further research could be conducted to develop more efficient synthesis methods for octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers and to explore the potential use of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers in other scientific fields. Finally, further research could be conducted to explore the potential therapeutic benefits of octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers in the treatment of certain diseases.
Synthesemethoden
Octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers can be synthesized by reacting indolizine-7-carboxylic acid with hydrogen chloride in the presence of a catalyst. This reaction involves the formation of an intermediate which is then hydrolyzed to form the desired product. The reaction can be carried out under mild conditions, with temperatures ranging from 0-50°C, and is generally complete within one hour.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylpyrrolidine", "ethyl acrylate", "sodium hydride", "acetic acid", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,5-dimethylpyrrolidine is reacted with ethyl acrylate in the presence of sodium hydride to form the corresponding ester.", "Step 2: The ester is then hydrolyzed with acetic acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then reacted with hydrochloric acid to form the hydrochloride salt of octahydroindolizine-7-carboxylic acid, which is a mixture of diastereomers." ] } | |
CAS-Nummer |
2445790-28-1 |
Produktname |
octahydroindolizine-7-carboxylic acid hydrochloride, Mixture of diastereomers |
Molekularformel |
C9H16ClNO2 |
Molekulargewicht |
205.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



